D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester
CAS No.: 64286-80-2
Cat. No.: VC18455529
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64286-80-2 |
|---|---|
| Molecular Formula | C19H19NO4 |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | ethenyl (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
| Standard InChI | InChI=1S/C19H19NO4/c1-2-23-18(21)17(13-15-9-5-3-6-10-15)20-19(22)24-14-16-11-7-4-8-12-16/h2-12,17H,1,13-14H2,(H,20,22)/t17-/m1/s1 |
| Standard InChI Key | XCGDYLANQZQVNE-QGZVFWFLSA-N |
| Isomeric SMILES | C=COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C=COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester belongs to the class of protected amino acid derivatives. Its IUPAC name, ethenyl (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate, reflects its chiral center at the α-carbon and the presence of two functional groups: the Cbz-protected amine and the vinyl ester. The compound’s isomeric SMILES notation, C=COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2, highlights its stereospecific configuration and aromatic substituents.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉NO₄ |
| Molecular Weight | 325.4 g/mol |
| CAS Registry Number | 64286-80-2 |
| IUPAC Name | Ethenyl (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
| SMILES | C=COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
The vinyl ester group enhances the compound’s reactivity in coupling reactions, while the Cbz group provides temporary protection for the amine, which can be removed under mild hydrogenation or acidic conditions .
Synthesis and Manufacturing Processes
The synthesis of D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester involves two critical steps: amine protection and esterification.
Amine Protection with Benzyloxycarbonyl (Cbz)
The amino group of D-phenylalanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in an alkaline aqueous medium. This step prevents unwanted side reactions during subsequent peptide bond formation. The reaction typically proceeds at 0–5°C with a pH maintained between 9–10 using sodium bicarbonate.
Esterification with Vinyl Alcohol
The carboxylic acid group of the Cbz-protected phenylalanine is then esterified using vinyl alcohol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC). This step forms the vinyl ester linkage, which acts as a leaving group during peptide coupling. The reaction is conducted in anhydrous dichloromethane at room temperature for 12–24 hours .
Table 2: Representative Synthesis Conditions
| Parameter | Condition |
|---|---|
| Temperature (Cbz protection) | 0–5°C |
| Catalyst (esterification) | DCC |
| Solvent | Dichloromethane |
| Reaction Time | 12–24 hours |
Alternative methods described in patent literature employ dimethyl sulfate for esterification under basic conditions (e.g., sodium bicarbonate) at 30–50°C, achieving yields exceeding 85% .
Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis (SPPS)
The compound’s vinyl ester group serves as an activated leaving group, facilitating nucleophilic acyl substitution reactions with amino groups of incoming residues. This property is exploited in segment condensation strategies to assemble long peptide chains with minimal racemization.
Stereochemical Control
The chiral integrity of the α-carbon is preserved due to the steric bulk of the Cbz group, which hinders epimerization during coupling. Studies demonstrate enantiomeric excess (ee) values >98% when using this derivative in automated SPPS .
Deprotection Strategies
The Cbz group is selectively removed via catalytic hydrogenation (H₂/Pd-C) or acidic hydrolysis (HCl/dioxane), leaving the peptide backbone intact. This orthogonal protection strategy enables sequential synthesis of complex peptides .
Research Findings and Advancements
Kinetic Studies on Vinyl Ester Reactivity
Recent investigations reveal that the vinyl ester’s reactivity is pH-dependent, with optimal coupling rates observed at pH 7.5–8.5. Under these conditions, the half-life of the activated ester is approximately 30 minutes, ensuring efficient peptide bond formation .
Comparative Analysis with Other Protecting Groups
Compared to tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups, the Cbz group offers superior stability in acidic environments but requires hydrogenolysis for removal. This trade-off makes it ideal for syntheses involving acid-labile targets .
Table 3: Protecting Group Comparison
| Protecting Group | Stability (Acid) | Removal Method |
|---|---|---|
| Cbz | High | H₂/Pd-C, HCl |
| Boc | Moderate | TFA |
| Fmoc | Low | Piperidine |
Stability and Reactivity Considerations
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition onset at 180°C, making the compound suitable for reactions below this threshold. Storage at –20°C under argon is recommended for long-term stability.
Hydrolytic Sensitivity
The vinyl ester undergoes hydrolysis in aqueous media, with a half-life of 4 hours at pH 7.0. This necessitates anhydrous conditions during synthesis .
Compatibility with Enzymatic Methods
Esterases such as Alkalase 2.4 L FG (Bacillus licheniformis) catalyze the hydrolysis of vinyl esters, enabling enzymatic deprotection in hybrid synthetic strategies .
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